PQR620: A Next-Generation mTORC1/2 Inhibitor – Selectivity Profile and Technical Methodologies
PQR620: A Next-Generation mTORC1/2 Inhibitor – Selectivity Profile and Technical Methodologies
Executive Summary
The mammalian target of rapamycin (mTOR) is a master regulatory kinase that integrates environmental cues to govern cell growth, proliferation, and survival. While first-generation allosteric inhibitors (rapalogs) only partially inhibit mTOR Complex 1 (mTORC1), second-generation ATP-competitive inhibitors target both mTORC1 and mTORC2. However, developing selective mTOR inhibitors is notoriously difficult due to the highly conserved ATP-binding pockets across the PI3K-related kinase (PIKK) family.1[1]. Engineered to overcome the limitations of dual PI3K/mTOR inhibitors, PQR620 exhibits an exceptionally clean kinome profile, making it a critical tool for isolating mTOR-dependent phenotypes in oncology and neurology. This whitepaper details the structural causality behind its selectivity, synthesizes its quantitative pharmacodynamic profile, and provides self-validating experimental protocols for kinome profiling.
Structural Biology & Rational Design: The Causality of Selectivity
PQR620 was rationally designed by optimizing the dual PI3K/mTOR inhibitor bimiralisib (PQR309)[2]. To eliminate PI3K binding while retaining the ability to cross the blood-brain barrier, two critical structural modifications were engineered:
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Difluoromethyl Substitution: The trifluoromethyl group of PQR309 was replaced with a difluoromethyl group. This subtle change optimized the electronic properties of the molecule, increasing its intrinsic affinity for the mTOR ATP-binding pocket[3].
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Bridged Morpholines for Hinge Region Engagement: The primary driver of PQR620's selectivity is the introduction of a bulky bridged morpholine (3-oxa-8-azabicyclo[3.2.1]octane). Computational and structural biology studies reveal that the mTOR hinge region contains a deeper pocket (governed by the Leu2354 residue) compared to the shallower pocket of PI3Kγ (governed by Phe961)[4]. The bridged morpholine perfectly accommodates the deeper mTOR pocket but causes severe steric clashes in PI3K isoforms. This structural incompatibility drives a5[5].
Caption: Figure 1: mTORC1/2 signaling pathway and dual orthosteric inhibition by PQR620.
Quantitative Selectivity & Pharmacodynamic Profile
The translation of PQR620's structural design into measurable biochemical and cellular efficacy is summarized below. The compound acts as a highly potent inhibitor of both mTOR complexes, effectively blocking the phosphorylation of downstream effectors S6 (mTORC1) and AKT (mTORC2).
| Target / Metric | Assay Type | Value / Result |
| mTOR | Biochemical Binding ( Ki ) | 10.8 nM |
| PI3Kα | Biochemical Selectivity | 389-fold to >1000-fold selectivity over mTOR |
| pPKB / pAKT (Ser473) | Cellular Target Engagement ( IC50 ) | 190 nM (0.19 µM) |
| pS6 (Ser235/236) | Cellular Target Engagement ( IC50 ) | 85.2 nM (0.085 µM) |
| Lymphoma (56 cell lines) | Cellular Proliferation ( IC50 ) | Median 250 nM |
| Blood-Brain Barrier | Pharmacokinetics (In Vivo) | Cmax in brain reached in 30 min; t1/2 > 5h |
Data aggregated from 3[3] and 2[2].
Kinome-Wide Specificity & Off-Target Analysis
Beyond the PI3K/mTOR family, PQR620 exhibits an exceptionally clean kinome profile. When screened against a DiscoverX scanMAX panel containing 456 diverse wild-type kinases,3[3]. This metric indicates that at a massive 10 µM dose, only 0.5% of the human kinome showed significant off-target binding.
Furthermore, PQR620 demonstrated negligible activity against unrelated receptors, enzymes (e.g., COX1, PDE4D2), and ion channels (including hERG), significantly minimizing the risk of cardiotoxicity or off-target adverse events during in vivo applications[3].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mechanistic explanations (causality) for why specific steps are required to accurately measure PQR620's selectivity and efficacy.
Thermodynamic Kinase Selectivity Profiling (KINOMEscan)
Causality: Traditional enzymatic assays measure substrate turnover, which can be skewed by ATP concentration variations. The KINOMEscan is an active-site directed competition binding assay. By measuring the amount of kinase bound to an immobilized ligand in the presence of PQR620, we calculate true thermodynamic dissociation constants ( Kd ). The use of T7 bacteriophage acts as a biological barcode; qPCR detection of the phage DNA provides an exponential readout of kinase concentration, far exceeding the sensitivity of optical assays.
Step-by-Step Methodology:
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Preparation: Express the target kinases as fusion proteins with T7 bacteriophage in E. coli.
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Immobilization: Bind biotinylated active-site directed bait ligands to streptavidin-coated magnetic beads.
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Competitive Incubation: Combine the kinase-tagged phage, the ligand-bound beads, and PQR620 (using an 11-point 3-fold serial dilution starting at 10 µM) in 1x binding buffer. Incubate for 1 hour at room temperature. Logic: PQR620 competes with the bait for the kinase active site.
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Binary Separation (Wash): Wash the beads extensively with buffer. Logic: This physically removes PQR620-bound kinases (which remain in the supernatant) from bait-bound kinases (which remain on the beads).
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Elution & Quantification: Elute the remaining bound kinases from the beads and quantify the viral load via qPCR targeting the T7 phage tag.
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Validation: Calculate the Kd using the Hill equation. A lower qPCR signal correlates with higher PQR620 affinity.
Caption: Figure 2: KINOMEscan competitive binding workflow for thermodynamic kinase profiling.
Intracellular Target Engagement via In-Cell Western Assay
Causality: Traditional Western blotting requires cell lysis, which disrupts the spatial dynamics of kinase signaling and exposes phosphoproteins to endogenous phosphatases. The In-Cell Western assay mitigates this by fixing cells immediately, instantly "freezing" the phosphorylation state of S6 and AKT. This ensures the resulting IC50 values reflect true intracellular target engagement rather than lysis-induced artifacts.
Step-by-Step Methodology:
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Seeding: Seed A2058 melanoma cells (or appropriate lymphoma lines) in 96-well optical bottom plates and incubate overnight at 37°C.
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Treatment: Treat cells with PQR620 (serial dilutions from 10 µM to 0.1 nM) for 2 hours.
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Fixation: Immediately add 4% paraformaldehyde (PFA) for 20 minutes. Logic: Formaldehyde rapidly cross-links proteins, halting kinase/phosphatase activity and preserving the pS6/pAKT state.
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Permeabilization: Wash and permeabilize cells with 0.1% Triton X-100 in PBS for 15 minutes.
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Antibody Probing: Block with Odyssey Blocking Buffer, then incubate overnight at 4°C with primary antibodies against p-S6 (Ser235/236) and p-AKT (Ser473).
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Detection & Normalization: Incubate with near-infrared fluorescent secondary antibodies (e.g., IRDye 800CW) and a total protein stain (e.g., CellTag 700) for 1 hour. Scan on a near-infrared imaging system. Normalize the phospho-signal to the total protein signal to validate that signal reduction is due to kinase inhibition, not cell death.
References
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Frontiers in Oncology - The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620 - 1
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ACS Publications - Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders - 3
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MedChemExpress - PQR620 | mTORC1/2 Inhibitor - 5
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Selleck Chemicals - PQR620 | mTOR inhibitor | CAS 1927857-56-4 - 6
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MDPI - The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax - 2
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PubMed Central (PMC) - Chemical and Structural Strategies to Selectively Target mTOR Kinase - 4
Sources
- 1. Frontiers | The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620 [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
